2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-(1-cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide is a chemical compound with a complex structure that includes a chloro group, a cyclopropyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(1-cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring with a cyclopropyl-containing reagent.
Acetamide formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyrazole ring.
Reduction: Reduction reactions can target the chloro group or the carbonyl group in the acetamide moiety.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, ammonia, or thiourea.
Major Products
Oxidation: Products may include hydroxylated derivatives or ketones.
Reduction: Reduced products may include amines or alcohols.
Substitution: Substituted products will depend on the nucleophile used, resulting in various derivatives.
Scientific Research Applications
2-Chloro-N-(2-(1-cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-(1-cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1-cyclopropylethyl)-N-p-tolylacetamide
- 2-Chloro-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)-ethyl)-acetamide
- 2-Chloro-N-o-tolylacetamide
Uniqueness
2-Chloro-N-(2-(1-cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group and the pyrazole ring distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14ClN3O |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C10H14ClN3O/c1-7(8-2-3-8)14-9(4-5-12-14)13-10(15)6-11/h4-5,7-8H,2-3,6H2,1H3,(H,13,15) |
InChI Key |
AWRATXLUMIOEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)N2C(=CC=N2)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.